2-Methylcycloheptan-1-amine
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Overview
Description
2-Methylcycloheptan-1-amine is a useful research compound. Its molecular formula is C8H17N and its molecular weight is 127.231. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Stereochemistry
- The conversion of methylcyclohexane to 1-amino-1-methylcyclohexane through amination with trichloramine and aluminum chloride reveals a practical synthesis method for t-carbinamines, involving hydride abstraction and interaction with nitrogen-containing nucleophiles (Kovavic & Chaudhary, 1967).
Photochemistry and Cyclomerization
- Research on the photochemical properties of amino-linked bichromophoric anthracenes demonstrated the potential of these compounds in intramolecular cycloaddition reactions, offering insights into the complex interactions between light and chemical compounds (Mori & Maeda, 1997).
Acidolysis in Cycloheptenyl Compounds
- The acidolysis of cyclohept-2-enylstannanes and silanes explored regiospecific γ-attack processes, contributing to a better understanding of functionalization in cycloheptane systems (Kitching, Penman, Laycock, & Maynard, 1988).
Transannular Cyclisation
- Studies on the cyclisation of N-chloro-amines to synthesize azabicyclic compounds highlight the significance of catalysts and solvents in producing nitrogen-bridged bicyclic compounds (Bastable, Hobson, & Riddell, 1972).
N-Monomethylation Methods
- A general and efficient method for direct N-monomethylation of aromatic primary amines using methanol, as illustrated by (Li, Xie, Shan, Sun, & Chen, 2012), broadens the scope for synthesizing a wide range of chemical compounds.
Enzyme Cascade Reactions
- The synthesis of (1R,3R)-1-amino-3-methylcyclohexane through an enzyme cascade reaction represents an innovative approach to produce chiral amines with multiple chiral centers (Skalden, Peters, Ratz, & Bornscheuer, 2016).
Mechanism of Action
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body .
Mode of Action
It is known that similar compounds can interact with their targets through various mechanisms, such as binding to the active site of an enzyme or receptor, leading to changes in the target’s function .
Biochemical Pathways
Similar compounds are known to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
It is known that these properties are strongly influenced by the physicochemical parameters of a compound .
Result of Action
Similar compounds are known to have various effects at the molecular and cellular level .
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Methylcycloheptan-1-amine are not fully understood due to limited research. Amines like this compound are known to participate in various biochemical reactions. They can act as bases, accepting a proton to form ammonium ions, or as nucleophiles, reacting with electrophiles
Cellular Effects
The cellular effects of this compound are also not well-studied. Amines can influence cell function in various ways. For instance, biogenic amines, which are derived from amino acids, play crucial roles in cell signaling
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. Amines can interact with biomolecules through various mechanisms. For instance, they can form imines by reacting with carbonyl compounds, a process that involves the formation of a carbon-nitrogen double bond . Whether this compound undergoes similar reactions or has other interactions at the molecular level is yet to be determined.
Temporal Effects in Laboratory Settings
The study of temporal effects is essential in understanding how the effects of a compound change over time in laboratory settings .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been reported. Such studies are crucial in determining the threshold effects, toxic effects, and adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving this compound are not well-known. Amines typically undergo phase I and phase II metabolic reactions. Phase I reactions involve the introduction or unmasking of a polar functional group, while phase II reactions involve the conjugation of the drug with an endogenous molecule .
Transport and Distribution
The transport of a drug across a membrane depends on various factors, including the physicochemical properties of the drug and the properties of the membrane .
Subcellular Localization
The subcellular localization of a compound can be predicted using deep learning models, which can differentiate between different localizations inside the eukaryotic cell .
Properties
IUPAC Name |
2-methylcycloheptan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-7-5-3-2-4-6-8(7)9/h7-8H,2-6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTCTILWSRQCBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCCC1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90226-20-3 |
Source
|
Record name | 2-methylcycloheptan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.